Triticone C

Description

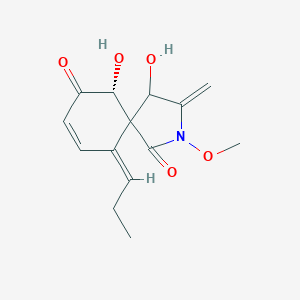

Structure

2D Structure

3D Structure

Properties

CAS No. |

120142-46-3 |

|---|---|

Molecular Formula |

C14H17NO5 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

(4R,6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione |

InChI |

InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12-,14?/m0/s1 |

InChI Key |

UEEZHRJFRYRGNC-YAKYOLASSA-N |

SMILES |

CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |

Isomeric SMILES |

CC/C=C/1\C=CC(=O)[C@@H](C12[C@H](C(=C)N(C2=O)OC)O)O |

Canonical SMILES |

CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |

Synonyms |

triticone C triticone D |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Triticone C

Methodologies for the Isolation and Purity Assessment of Triticone C from Biological Sources

The isolation of this compound originates from the culture broth of Drechslera tritici-repentis. researchgate.netplantwiseplusknowledgebank.org The general methodology involves solvent extraction of the fungal culture filtrate, followed by a series of chromatographic separations to isolate the individual triticone compounds.

Initial purification steps often employ techniques such as liquid-liquid extraction to separate the crude mixture of metabolites from the aqueous culture medium. This is typically followed by column chromatography using silica (B1680970) gel or other suitable stationary phases. Further purification to achieve high purity of this compound is accomplished through high-performance liquid chromatography (HPLC), often utilizing reversed-phase columns.

Purity assessment of the isolated this compound is critical and is typically achieved through a combination of chromatographic and spectroscopic methods. HPLC analysis is used to confirm the presence of a single peak, indicating the homogeneity of the sample. The definitive structural confirmation and purity verification are then carried out using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and confirm the molecular formula of this compound as C₁₄H₁₇NO₅. nih.gov

Isomeric Relationships within the Triticone Series: Focus on this compound Epimerism

The triticone family exhibits complex stereoisomerism, with several members existing as enantiomeric or diastereomeric pairs. This compound and Triticone D are a notable example of this, existing as enantiomers with respect to the stereocenter at the C-2 position. nih.govresearchgate.net Furthermore, both this compound and D are characterized by a reduction at the C-4 position compared to other triticones like A and B. nih.govresearchgate.net

The stereochemical complexity of the triticones is a key feature of this class of natural products. The specific spatial arrangement of substituents around the chiral centers significantly influences their biological properties. The determination of the absolute configuration of these stereocenters is a challenging aspect of their characterization, often requiring advanced techniques such as single-crystal X-ray diffraction analysis. researchgate.net

Comparative Structural Analysis of this compound with Related Triticones (A, B, D, E, F)

The structural variations among the triticones (A, B, C, D, E, and F) are subtle yet significant, primarily involving differences in oxidation states and stereochemistry. nih.gov A comparative analysis highlights the unique structural features of this compound.

| Compound | Molecular Formula | Key Structural Features | Relationship to this compound |

| Triticone A | C₁₄H₁₅NO₅ | Enantiomer of Triticone B at C-2. | Diastereomer; differs in oxidation state at C-4 and stereochemistry at C-2. |

| Triticone B | C₁₄H₁₅NO₅ | Enantiomer of Triticone A at C-2. | Diastereomer; differs in oxidation state at C-4 and stereochemistry at C-2. |

| This compound | C₁₄H₁₇NO₅ | Reduced at C-4; Enantiomer of Triticone D at C-2. | - |

| Triticone D | C₁₄H₁₇NO₅ | Reduced at C-4; Enantiomer of this compound at C-2. | Enantiomer at C-2. |

| Triticone E | C₁₄H₁₉NO₆ | Hydrated methylene (B1212753) group at C-5'. | Diastereomer; differs in oxidation state and substitution pattern. |

| Triticone F | C₁₄H₁₉NO₆ | Hydrated methylene group at C-5'. | Diastereomer; differs in oxidation state and substitution pattern. |

This table provides a summary of the structural relationships between this compound and other members of the triticone family based on available research. nih.gov

The structural elucidation of these compounds has been achieved through a combination of spectroscopic methods, including 1D and 2D NMR experiments, and single-crystal X-ray diffraction. researchgate.net These analyses have been instrumental in assigning the specific stereochemistries and understanding the subtle structural differences that define each member of the triticone family.

Biosynthetic Pathways and Genetic Determinants of Triticone C Production

Identification of Fungal Producers of Triticone C within the Genus Pyrenophora

Triticones, including this compound, were initially isolated from the tan spot pathogen of wheat, Pyrenophora tritici-repentis (also known by its anamorph name, Drechslera tritici-repentis). nih.govwikipedia.orgfishersci.ie Subsequent research has identified other species within the Ascomycete fungi capable of producing these compounds. Within the Pyrenophora genus, Pyrenophora semeniperda, a seed pathogen, has also been confirmed as a producer of this compound. nih.gov

Notably, comprehensive genomic analyses of other economically important species within the genus, such as Pyrenophora teres (the causal agent of net blotch in barley), have revealed the absence of the triticone biosynthetic gene cluster. nih.govnih.govgoogle.com Similarly, studies on Pyrenophora graminea, which causes barley leaf stripe, have not identified it as a producer of triticones, focusing instead on other metabolic pathways. nih.govfrontiersin.org This highlights a degree of specialization in secondary metabolite production among closely related pathogenic fungi.

Besides Pyrenophora, triticones have been found in other fungal genera, including Staphylotrichum, Curvularia, Cochliobolus, and Bipolaris. nih.gov

Table 1: Production of this compound in Selected Pyrenophora Species

| Fungal Species | Common Disease Caused | This compound Producer |

| Pyrenophora tritici-repentis | Tan Spot of Wheat | Yes |

| Pyrenophora semeniperda | Seed Pathogen of Grasses | Yes |

| Pyrenophora teres | Net Blotch of Barley | No |

| Pyrenophora graminea | Leaf Stripe of Barley | No |

Elucidation of Biosynthetic Gene Clusters (BGCs) Responsible for Triticone Synthesis

The genetic blueprint for triticone production is located within a specific biosynthetic gene cluster (BGC). In Pyrenophora tritici-repentis, this has been identified as the Ttc cluster . nih.govnih.gov This cluster spans approximately 52 kilobases (kb) and contains around 20 genes predicted to be involved in the synthesis, modification, and transport of triticones. nih.gov

The discovery of the Ttc cluster was aided by comparative genomics. Researchers noted its similarity to the Cpa gene cluster in Curvularia pallescens, which is responsible for synthesizing curvupallides, a class of compounds structurally related to the triticones. nih.gov This homology provided a roadmap for identifying the key enzymes within the Ttc cluster.

At the heart of the Ttc cluster lies the core "backbone" enzyme, TtcA . nih.govnih.gov This is a large, multifunctional protein known as a PKS-NRPS hybrid. Such enzymes are megasynthases that combine modules from both polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) to create complex natural products. nih.gov

The structure of TtcA contains specific domains that carry out the catalytic steps of biosynthesis. The predicted domain architecture of TtcA is as follows:

PKS module:

KS (Ketosynthase): Catalyzes the condensation of acyl units.

AT (Acyltransferase): Selects and loads the extender units (e.g., malonyl-CoA).

DH (Dehydratase): Removes a water molecule.

KR (Ketoreductase): Reduces a keto group to a hydroxyl group.

NRPS module:

C (Condensation): Forms the peptide bond.

A (Adenylation): Selects and activates a specific amino acid.

T (Thiolation/Peptidyl Carrier Protein): Tethers the growing molecule.

R (Reductase): A terminal domain that likely reduces the NRPS-bound intermediate before release. nih.gov

This domain structure is highly similar to the CpaA enzyme from the curvupallide pathway, further supporting its role as the central enzyme in triticone biosynthesis. nih.gov

To definitively link the Ttc cluster and the TtcA gene to triticone production, researchers have employed functional genomics techniques. Specifically, gene deletion studies in Pyrenophora tritici-repentis have provided conclusive evidence.

In a key study, the TtcA gene was deleted from the genome of a wild-type, triticone-producing strain of P. tritici-repentis using homologous recombination. nih.govnih.govwikipedia.org Subsequent chemical analysis of the culture filtrates from the resulting ttcA mutant strains showed a complete abolishment of not only this compound but all 38 identified triticone and triticone-like compounds. nih.govjspb.ru The production was restored in complemented strains, confirming that TtcA is indispensable for the biosynthesis of the entire family of triticone molecules.

Proposed Biosynthetic Intermediates and Mechanistic Steps in this compound Formation

While the exact biosynthetic pathway for this compound has not been fully elucidated step-by-step, a proposed sequence can be inferred from the known functions of PKS-NRPS enzymes and the structure of the final molecules. nih.govnih.gov

The process is believed to start with the TtcA enzyme. The PKS module likely synthesizes a polyketide chain, which is then transferred to the NRPS module. The NRPS module incorporates an amino acid (the specific one is not yet confirmed) and catalyzes the formation of a tetramic acid moiety, which then undergoes cyclization to form the characteristic spirocyclic γ-lactam core common to all triticones. The product released from the TtcA enzyme is thought to be a key precursor for the various triticone analogues. nih.gov

The formation of this compound is directly related to the biosynthesis of Triticones A and B. Triticones A and B are enantiomers (isomers that are mirror images of each other) and represent the oxidized form of the molecule with a ketone at the C-4 position. Triticones C and D are also enantiomers of each other and are the C-4 reduced (hydroxylated) forms of Triticones A and B, respectively. jspb.ru This suggests that a downstream tailoring enzyme, likely a reductase encoded by another gene within the Ttc cluster, is responsible for the conversion of the Triticone A/B precursor into this compound/D.

Biological Activities and Molecular Mechanisms of Triticone C

Phytotoxic Activities of Triticone C in Plant Systems

This compound, a spirocyclic γ-lactam compound, has been identified as a metabolite produced by certain fungi, including those from the Pyrenophora genus. mdpi.com While its counterparts, Triticone A and B, exhibit significant phytotoxicity, this compound is characterized by its comparatively weak phytotoxic effects. mdpi.commdpi-res.com

Evaluation of Phytotoxic Effects on Susceptible and Non-Susceptible Plant Species

Research indicates that this compound, along with its epimer Triticone D, demonstrates weak phytotoxicity in leaf protoplast assays. mdpi-res.com Studies involving various plant species, including wheat, tomato, and several weed species, have confirmed the mild nature of this compound's phytotoxic activity. mdpi.com In contrast, Triticones A and B are known to cause significant damage to a wide array of both monocot and dicot plants. mdpi-res.comresearchgate.net

The phytotoxic response to triticones can be influenced by environmental factors such as light. For instance, the severity of necrotic symptoms induced by Triticone A/B has been observed to be greater under constant light compared to a 12-hour photoperiod. researchgate.net While specific studies on the light dependency of this compound's activity are less detailed, the general mechanism of action for related compounds suggests a potential role for light in modulating its phytotoxic effects.

Phenotypic Manifestations of this compound Action (e.g., Chlorosis, Necrosis Induction)

The primary phenotypic manifestations associated with the more potent triticones, A and B, are chlorosis (yellowing) and necrosis (tissue death). mdpi-res.comresearchgate.net These symptoms are typically observed as yellowish-brown lesions in leaf puncture assays. researchgate.netnih.gov Given that this compound is described as weakly active, any induced chlorosis or necrosis would be significantly less pronounced than that caused by Triticones A and B. mdpi-res.comresearchgate.net

Antimicrobial Activities of this compound

While the primary focus of early research on triticones was their phytotoxicity, subsequent investigations have explored their antimicrobial properties.

Spectrum of Activity against Bacterial Pathogens (e.g., Gram-negative Bacteria)

The antimicrobial spectrum of an antibiotic refers to the range of microorganisms it can inhibit or kill. wikipedia.org In the case of the triticone family, antibacterial activity appears to be selective. For instance, a mixture of Triticones E and F has demonstrated antibacterial activity against the Gram-negative bacterium Escherichia coli. mdpi.commdpi-res.com However, studies on Triticones A and B reported activity against Gram-positive bacteria like Bacillus subtilis and Rhodococcus erythropolis, but no activity against various Gram-negative bacteria. mdpi-res.comnih.gov There is no specific information available in the provided search results regarding the direct antibacterial activity of isolated this compound against Gram-negative bacteria. The development of resistance is a significant concern with antibiotics, and some compounds can show rapid resistance development in bacteria. nih.gov

Assessment of Antifungal and Antiviral Properties

Current research provides limited information on the specific antifungal and antiviral properties of this compound. While some natural products exhibit broad-spectrum antimicrobial activity, including antifungal and antiviral effects, this has not been explicitly demonstrated for this compound. scielo.brmdpi.commdpi.com For example, some flavonoids and essential oils have shown notable antifungal properties. scielo.brnih.gov Similarly, various natural and synthetic compounds are being investigated for their antiviral potential against a range of viruses. mdpi.comscitechnol.comresearchgate.netustc.edu.cn However, studies on triticones have primarily focused on their phytotoxic and antibacterial activities, with no significant findings on their antifungal or antiviral capabilities being reported in the search results. mdpi-res.comnih.gov

Molecular Mechanisms of Action: Cellular and Subcellular Interactions

The exploration of this compound's specific molecular interactions at the cellular and subcellular levels is still in its early stages. Much of the current understanding is inferred from studies on the more potent members of its family.

Direct studies on the cellular pathways modulated exclusively by this compound are not extensively documented in current scientific literature. However, the broader family of triticones, particularly the more active Triticone A and B, are known to induce chlorosis and necrosis in various plants. researchgate.netnih.gov This suggests a potential interference with fundamental cellular processes.

Research on Triticone A indicates that it may disrupt photosynthetic pathways. nih.gov Specifically, a mixture of Triticone A and B has been shown to inhibit CO2 fixation in wheat. researchgate.net Given that this compound is a structural analogue, it is plausible that it might interact with similar pathways, albeit with significantly lower efficacy. The weak activity of this compound suggests that any modulation of these pathways is likely minimal. nih.govnih.gov

Table 1: Reported Phytotoxic Activity of Triticones

| Compound | Activity Level | Observed Effects in Plants |

| Triticone A | Highly Active | Necrosis, Chlorosis, Inhibition of Photosynthesis researchgate.netnih.govnih.gov |

| Triticone B | Highly Active | Necrosis, Chlorosis, Inhibition of Photosynthesis researchgate.net |

| This compound | Weakly Active | Mild Phytotoxicity nih.govnih.gov |

| Triticone D | Weakly Active | Mild Phytotoxicity nih.gov |

| Triticone E | Inactive | No Reported Phytotoxicity nih.gov |

| Triticone F | Inactive | No Reported Phytotoxicity nih.gov |

This table summarizes the relative phytotoxic activity of different triticone compounds as reported in the literature.

A key hypothesis for the mechanism of action of the more potent Triticone A is its ability to inhibit enzymes, particularly those containing thiol (sulfhydryl) groups in their active sites. nih.govnih.gov For instance, Triticone A has been shown to inhibit the protease ficin, which is a known sulfhydryl protease. nih.gov This inhibitory action is a plausible explanation for its observed phytotoxicity.

In contrast, studies have reported that this compound did not show any significant activity in enzyme or protoplast assays where Triticone A was active. nih.gov This lack of enzymatic inhibition by this compound likely accounts for its classification as weakly active. The structural differences between this compound and its more active counterparts, specifically the reduction at the C-4 position, may be responsible for this diminished inhibitory capability. nih.gov

Computational modeling and simulation studies specifically focused on the biological activity of this compound are not available in the current body of scientific literature. Such studies could, in the future, provide valuable insights into its structure-activity relationship and explain the observed differences in potency between this compound and other members of the triticone family. embopress.orgaimspress.com Theoretical models could help to predict potential molecular targets and elucidate the subtle structural features that render it less active than Triticones A and B. nih.govscirp.org

Advanced Analytical Methodologies for the Characterization and Detection of Triticone C

Chromatographic Separation Techniques for Complex Biological Matrices

Chromatographic methods are indispensable for the isolation and purification of Triticone C from the myriad of other metabolites produced by fungi such as Pyrenophora tritici-repentis. nih.gov The choice of technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the preparative purification and analytical quantification of this compound. openaccessjournals.com Its high resolution and sensitivity make it ideal for separating structurally similar compounds, such as the various triticone analogues, from crude fungal extracts. nih.govopenaccessjournals.com

A typical HPLC method for the analysis of triticones involves a reverse-phase approach, where a non-polar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the composition of the mobile phase is altered over time, is often employed to achieve optimal separation of compounds with varying polarities. thermofisher.com For instance, a mobile phase consisting of a water-acetonitrile gradient is commonly used for the analysis of fungal secondary metabolites. nih.gov

The quantification of this compound is achieved by integrating the peak area from the chromatogram and comparing it to a calibration curve generated from standards of known concentration. researchgate.net The use of a suitable detector, such as a UV-Vis or a diode-array detector (DAD), is essential for this purpose. researchgate.net

Table 1: Illustrative HPLC Parameters for Triticone Analysis

| Parameter | Value/Description |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Time-programmed gradient from low to high concentration of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis or DAD at a wavelength determined by the compound's absorbance maximum |

| Injection Volume | 10 - 20 µL |

This table represents a typical starting point for method development and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While triticones themselves are generally not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for profiling the broader metabolic landscape of the source organism. frontiersin.orgbiotech-asia.org This can provide insights into the biosynthetic pathways related to triticone production. researchgate.net

In GC-MS analysis, the sample is first vaporized and then separated based on the boiling points and interactions of the components with the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. biotech-asia.org This mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparison to spectral libraries like the NIST database. biotech-asia.org

For instance, GC-MS has been successfully used to profile the volatile secondary metabolites from various fungi, including species of Parastagonospora (formerly Stagonospora), a genus related to triticone-producing fungi. researchgate.netnih.gov Such analyses typically identify a range of compounds including alcohols, esters, and fatty acids. oup.com

Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis

Following chromatographic separation, spectroscopic techniques are employed to confirm the molecular structure of this compound and to perform further quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, often with an error of less than 5 parts per million (ppm). researchgate.netmdpi.com This level of accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. naturalproducts.net

Research on the phytotoxins from Pyrenophora tritici-repentis has utilized high-resolution LC-MS/MS to identify a range of triticone compounds. nih.gov For this compound, the molecular formula has been established as C₁₄H₁₇NO₅. nih.gov The expected accurate mass for the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally determined mass to confirm its identity. nih.gov

Table 2: HRMS Data for this compound

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) |

| This compound | C₁₄H₁₇NO₅ | 280.1185 |

Data sourced from Rawlinson et al. (2019). nih.gov

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments on an HRMS instrument provides further structural information, helping to characterize the core spirocyclic γ-lactam structure of the triticones. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the determination of their stereochemistry. magritek.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to map the connectivity of atoms within the molecule. researchgate.net

While specific NMR data for this compound is not extensively published, detailed NMR analyses have been performed on the closely related Triticones A and B. nih.govresearchgate.net These studies have been instrumental in confirming their structures and understanding their interconversion. Given that this compound is a reduced form of Triticone A/B (at the C-4 position), the general NMR spectral features are expected to be similar, with predictable changes in the chemical shifts and coupling constants of the protons and carbons in the modified region of the molecule. nih.gov The stereochemical assignment of the chiral centers in this compound can be inferred through the analysis of coupling constants and through-space interactions observed in NOESY experiments. oup.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov When a sample is irradiated with infrared light, specific functional groups absorb light at characteristic frequencies, resulting in a unique vibrational spectrum. rsc.org

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3500 - 3200 (broad) |

| C-H stretch (alkane) | 3000 - 2850 |

| C=O stretch (ketone) | ~1715 |

| C=O stretch (γ-lactam) | ~1700 |

| C=C stretch (alkene) | 1680 - 1640 |

These are approximate ranges and can vary based on the specific molecular environment. researchgate.netnih.gov

The presence of these characteristic peaks in an experimental FTIR spectrum would provide strong evidence for the structural features of this compound. naturalproducts.net

Challenges in Analysis

The accurate characterization and detection of this compound, a spirocyclic γ-lactam produced by the fungus Pyrenophora tritici-repentis, present several significant analytical challenges. These hurdles stem from the compound's inherent chemical properties and its presence within complex biological systems. Overcoming these challenges is crucial for understanding its biological role and potential applications.

Complex Sample Matrix

This compound is typically isolated from fungal culture filtrates, which represent a highly complex biological matrix. kegg.jpwikipedia.org These filtrates contain a vast array of other metabolites, including numerous structural analogs of this compound. Research has identified as many as 37 other triticone-like compounds co-occurring in these cultures. nih.gov This complexity poses a significant challenge for analytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS).

Co-eluting compounds from the matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect. nih.govnih.gov This can manifest as either ion suppression, where the signal for this compound is artificially reduced, or ion enhancement, where the signal is artificially increased. frac.info Both scenarios can severely compromise the accuracy and reproducibility of quantitative analyses. nih.govnih.gov Consequently, extensive sample preparation and cleanup procedures are often required to mitigate these matrix effects, which can be time-consuming and may lead to sample loss. researchgate.net

Presence of Stereoisomers

The Triticone family of compounds is characterized by the presence of multiple stereoisomers. diark.org Specifically, this compound and Triticone D are epimers, differing only in the stereochemistry at the C-2 position. cabidigitallibrary.org Epimers are diastereomers that have different configurations at only one of several stereogenic centers. diark.org Because epimers, and diastereomers in general, possess very similar physicochemical properties, their separation is notoriously difficult.

Standard chromatographic techniques are often insufficient to achieve baseline separation of these closely related compounds. This co-elution complicates accurate quantification and identification, as the mass spectra of epimers are identical. Specialized and often complex analytical approaches, such as chiral chromatography or multi-dimensional chromatography, may be necessary to resolve these stereoisomers.

Interconversion of Epimers

A further complication in the analysis of triticones is the potential for epimerization, the interconversion of one epimer to another, during the analytical process. diark.org Studies on related triticones, such as the interconversion of Triticone A and B, highlight this challenge. This conversion can be spontaneous or catalyzed by factors such as pH or temperature during sample preparation, storage, or analysis.

If epimerization of this compound to Triticone D (or vice versa) occurs, it can lead to a misrepresentation of the true concentration of each epimer in the original sample. This is a critical issue as different stereoisomers can exhibit distinct biological activities. Kinetic studies under various conditions are necessary to understand and control this interconversion to ensure the analytical results accurately reflect the compound's native state.

Low Concentrations in Biological Matrices

Natural products like this compound are often present in low concentrations within their biological source. The detection and quantification of these trace amounts require highly sensitive analytical instrumentation. When combined with the challenges of a complex matrix and the need to separate similar stereoisomers, the low abundance of this compound demands analytical methodologies with excellent limits of detection (LOD) and limits of quantification (LOQ). Techniques such as tandem mass spectrometry (MS/MS) are often employed to achieve the necessary sensitivity and selectivity.

Availability of Analytical Standards

A practical but significant challenge in the quantitative analysis of many natural products is the limited availability of pure, certified analytical standards. The synthesis of complex molecules like this compound is a non-trivial process, and their isolation and purification from natural sources can be arduous. Without a reliable analytical standard, the absolute quantification of this compound is challenging, and researchers may have to rely on relative quantification or estimation based on the response of a related, available standard.

Table 1: Summary of Analytical Challenges for this compound

| Challenge | Description | Affected Analytical Techniques | Potential Mitigation Strategies |

|---|---|---|---|

| Complex Sample Matrix | Presence of numerous interfering compounds in fungal culture filtrates. | LC-MS, HPLC | Extensive sample cleanup (e.g., SPE), matrix-matched calibration, use of internal standards. |

| Presence of Stereoisomers | Co-existence of epimers (e.g., Triticone D) with similar physicochemical properties. | HPLC, LC-MS | Chiral chromatography, multi-dimensional chromatography, derivatization to form diastereomers. |

| Interconversion of Epimers | Spontaneous or catalyzed conversion between epimers during analysis. | All quantitative methods | Control of pH and temperature, rapid analysis, kinetic studies to model interconversion. |

| Low Concentration | Trace amounts of the compound in the biological source. | HPLC-UV, LC-MS | Sensitive detectors (e.g., MS/MS), sample pre-concentration steps. |

| Standard Availability | Limited commercial availability of pure analytical standards. | All quantitative methods | Chemical synthesis of standards, isolation and certification, relative quantification. |

Q & A

Basic: How should researchers design experiments to assess Triticone C's bioactivity in preclinical models?

Answer:

Experimental design should follow the PICO framework (Population, Intervention, Comparison, Outcome) to ensure clarity and reproducibility. For example:

- Population : Select cell lines or animal models relevant to the hypothesized mechanism (e.g., endothelial cells for fibrinolytic activity, as seen in related triticone analogs ).

- Intervention : Define this compound dosage ranges, administration routes, and exposure times. Include solvent controls to rule out vehicle effects.

- Comparison : Use positive controls (e.g., known bioactive compounds) and negative controls (untreated groups).

- Outcome : Quantify biomarkers (e.g., fibrinolytic activity via plasminogen activation assays) with statistical rigor (p-values, confidence intervals) .

Basic: What are validated methodologies for isolating and characterizing this compound from natural or synthetic sources?

Answer:

- Isolation : Use chromatography (HPLC, GC-MS) guided by bioassay-driven fractionation. For natural sources, optimize extraction solvents (e.g., methanol/water ratios) to preserve stability .

- Characterization : Employ NMR (¹H, ¹³C) for structural elucidation and LC-HRMS for purity assessment. Cross-reference spectral data with synthetic standards if available .

- Documentation : Report retention times, solvent systems, and spectral peaks in supplementary materials to enable replication .

Advanced: How can researchers resolve contradictions in reported efficacy data for this compound across studies?

Answer:

- Triangulation : Compare results from independent methods (e.g., in vitro assays vs. computational docking studies) to validate findings .

- Variable Screening : Audit experimental conditions (e.g., pH, temperature, cell passage number) that may influence bioactivity .

- Meta-Analysis : Apply statistical models (e.g., random-effects models) to aggregate data from disparate studies, accounting for heterogeneity in protocols .

Advanced: What strategies optimize this compound's synthetic yield while minimizing byproducts?

Answer:

- Computational Guidance : Use molecular dynamics (MD) simulations to predict reaction pathways and identify thermodynamic bottlenecks .

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst concentration, reaction time) and identify optimal conditions .

- Byproduct Profiling : Characterize impurities via tandem MS/MS and adjust purification protocols (e.g., gradient elution in HPLC) .

Basic: How to validate this compound's mechanism of action in complex biological systems?

Answer:

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by this compound .

- Genetic Knockdown : Use CRISPR/Cas9 to silence putative target genes and assess rescue effects .

- Dose-Response Curves : Establish EC50/IC50 values across models to confirm specificity .

Advanced: How can researchers ensure reproducibility in this compound studies amid variability in natural product sourcing?

Answer:

- Standardized Sourcing : Partner with certified suppliers providing batch-specific metadata (geographic origin, extraction method) .

- Synthetic Alternatives : Develop a robust total synthesis protocol to bypass natural variability .

- Data Sharing : Publish raw spectral data and protocols in open-access repositories (e.g., Zenodo) for independent verification .

Basic: What ethical and practical criteria should guide in vivo studies of this compound?

Answer:

- FINER Framework : Ensure studies are Feasible (adequate sample size), Interesting (novel mechanistic insights), Novel (unexplored applications), Ethical (IACUC approval), and Relevant (clinical translatability) .

- 3Rs Principle : Reduce animal use via high-throughput in vitro screens; refine protocols to minimize distress .

Advanced: How to address conflicting results in this compound's pharmacokinetic profiles between rodent and human models?

Answer:

- Interspecies Scaling : Use allometric models to adjust dosages based on metabolic rate differences .

- Organ-on-a-Chip : Validate absorption/clearance in humanized microphysiological systems .

- Population PK Modeling : Identify covariates (e.g., CYP enzyme polymorphisms) affecting drug exposure .

Basic: What statistical methods are recommended for analyzing dose-dependent effects of this compound?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and Hill coefficients .

- ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I error (e.g., Tukey’s HSD) .

- Power Analysis : Predefine sample sizes to detect clinically meaningful effect sizes (α=0.05, β=0.2) .

Advanced: How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

- Feature Engineering : Train models on molecular descriptors (e.g., LogP, topological polar surface area) to predict bioactivity .

- Active Learning : Iteratively prioritize synthesis of derivatives with high predicted efficacy .

- Validation : Use holdout datasets and SHAP values to interpret model robustness and feature importance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.